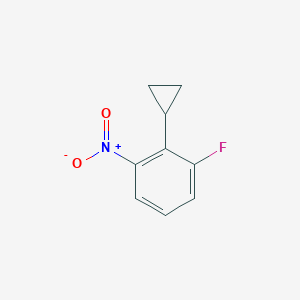

2-Cyclopropyl-1-fluoro-3-nitrobenzene

Description

2-Cyclopropyl-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group

Properties

IUPAC Name |

2-cyclopropyl-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXZDIFZSCGZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-1-fluoro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Cyclopropyl-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

2-Cyclopropyl-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Cyclopropyl-1-fluoro-3-aminobenzene, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

2-Cyclopropyl-1-fluoro-3-nitrobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-fluoro-3-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring. In nucleophilic aromatic substitution reactions, the nitro group activates the ring towards nucleophiles, facilitating the replacement of the fluorine atom . The cyclopropyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Cyclopropyl-1-fluoro-3-nitrobenzene can be compared with other substituted nitrobenzenes, such as:

1-Fluoro-3-nitrobenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.

2-Cyclopropyl-1-nitrobenzene: Lacks the fluorine atom, affecting its reactivity in nucleophilic substitution reactions.

2-Cyclopropyl-1-fluoro-4-nitrobenzene: The position of the nitro group is different, which can influence the compound’s chemical behavior and applications.

Biological Activity

2-Cyclopropyl-1-fluoro-3-nitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions.

The nitro group in this compound acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring. This characteristic facilitates nucleophilic aromatic substitution reactions, making it a versatile building block for synthesizing biologically active derivatives. The fluorine atom can also modulate the lipophilicity and bioavailability of the compound, which is crucial for its interaction with biological targets .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative A | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| This compound derivative B | HCT-116 | 10.38 | Inhibits cell proliferation through caspase activation |

These findings suggest that modifications to the parent compound can lead to enhanced biological activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of this compound derivatives. The presence of the nitro group may contribute to this activity by disrupting bacterial cell membranes or interfering with essential metabolic processes.

Case Studies

- Study on Anticancer Activity : A recent investigation focused on synthesizing a series of analogs based on this compound. These compounds were evaluated for their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that certain derivatives had IC50 values in the micromolar range, indicating potent anticancer activity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of selected derivatives against common pathogens. The results indicated that some compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Future Directions

The promising biological activities observed in preliminary studies warrant further research into the structure-activity relationships (SAR) of this compound derivatives. Future investigations should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles of these compounds in animal models.

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.

- Optimization : Modifying chemical structures to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.